Disodium pamidronate hydrate

描述

Disodium pamidronate hydrate is a bisphosphonate compound used primarily in the treatment of bone diseases. It is known for its ability to inhibit bone resorption, making it effective in conditions such as osteoporosis, hypercalcemia of malignancy, and Paget’s disease of bone . The compound is a second-generation bisphosphonate, characterized by the presence of nitrogen in its structure, which enhances its potency compared to first-generation bisphosphonates .

准备方法

Disodium pamidronate hydrate can be synthesized through various methods. One common synthetic route involves the reaction of β-alanine with phosphorus trichloride and phosphorous acid. The reaction is typically carried out in solvents such as chlorobenzene or acetonitrile at elevated temperatures (70-132°C) followed by hydrolysis and pH adjustment to obtain the desired product . Industrial production methods often involve the use of sulfolane or methane-sulfonic acid as solvents, optimizing the reaction conditions to achieve higher yields .

化学反应分析

Disodium pamidronate hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for bisphosphonates.

Substitution: Substitution reactions can occur, particularly involving the amino group in the compound’s structure.

Common reagents used in these reactions include phosphorus trichloride, phosphorous acid, and various solvents like chlorobenzene, acetonitrile, and sulfolane . The major products formed from these reactions are pamidronic acid and its disodium salt hydrate .

科学研究应用

Clinical Applications

Disodium pamidronate hydrate is indicated for several conditions:

- Hypercalcemia of Malignancy : It is used to treat moderate to severe hypercalcemia associated with malignancies. Clinical trials have demonstrated its efficacy in normalizing serum calcium levels in patients with this condition .

- Paget’s Disease of Bone : The compound is effective in treating Paget's disease, particularly in patients with elevated serum alkaline phosphatase levels. Studies show significant reductions in these levels following treatment .

- Osteolytic Bone Metastases : It is indicated for the treatment of osteolytic lesions associated with breast cancer and multiple myeloma, often used in conjunction with standard antineoplastic therapies .

Hypercalcemia of Malignancy

A notable clinical trial involved administering disodium pamidronate at varying doses (30 mg, 60 mg, and 90 mg) to patients with hypercalcemia of malignancy. Results indicated that:

- 78% of patients receiving the 60 mg dose via a 4-hour infusion achieved normal serum calcium levels by day 7.

- The median duration of complete response was approximately 4 days for the same group .

Paget’s Disease

In another study involving patients with Paget's disease:

- Patients received 5 mg, 15 mg, or 30 mg doses over three consecutive days.

- Significant reductions in serum alkaline phosphatase were observed, with over 50% of patients achieving a decrease of ≥50% from baseline levels .

| Condition | Treatment Regimen | Response Rate (%) |

|---|---|---|

| Hypercalcemia | 60 mg infusion (4 hours) | 78% (normalization) |

| Paget’s Disease | 15 mg, 45 mg, or 90 mg over three days | ≥50% decrease in SAP in >50% of patients |

Pharmacokinetics and Administration

Disodium pamidronate is typically administered via intravenous infusion. The pharmacokinetics indicate that it has a half-life allowing for effective dosing schedules every few weeks depending on the condition being treated. Adequate hydration is essential during treatment to mitigate potential renal toxicity .

Safety Profile

While disodium pamidronate is generally well-tolerated, it can cause side effects such as renal impairment and acute phase reactions (fever, flu-like symptoms) following administration. Monitoring renal function during treatment is recommended .

作用机制

Disodium pamidronate hydrate works by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption . When osteoclasts attempt to resorb bone containing pamidronate, the compound is released and taken up by the osteoclasts, leading to their inactivation and apoptosis . This process helps to maintain bone density and reduce the risk of fractures in patients with bone diseases .

相似化合物的比较

Disodium pamidronate hydrate is part of the bisphosphonate class of drugs, which includes other compounds such as alendronate, ibandronate, risedronate, and zoledronate . Compared to these compounds, pamidronate has a moderate potency and is often used in conditions where a less potent bisphosphonate is sufficient . Its unique structure, which includes an amino group, distinguishes it from other bisphosphonates and contributes to its specific binding properties and mechanism of action .

Similar compounds include:

Alendronate: A more potent bisphosphonate used for similar indications.

Ibandronate: Known for its high potency and used in the treatment of osteoporosis.

Risedronate: Another potent bisphosphonate with a similar mechanism of action.

Zoledronate: The most potent bisphosphonate, used in severe cases of bone resorption.

This compound remains a valuable compound in both clinical and research settings due to its efficacy and well-understood mechanism of action.

属性

分子式 |

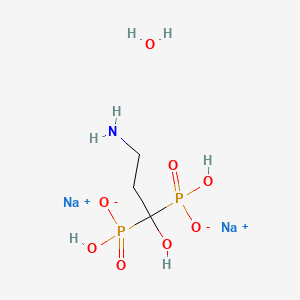

C3H11NNa2O8P2 |

|---|---|

分子量 |

297.05 g/mol |

IUPAC 名称 |

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;hydrate |

InChI |

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2 |

InChI 键 |

TVQNUQCYOOJTMK-UHFFFAOYSA-L |

规范 SMILES |

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。